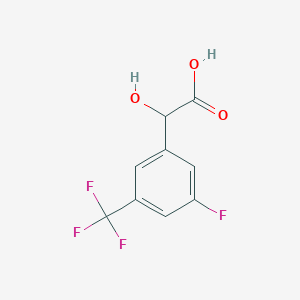

3-Fluoro-5-(trifluoromethyl)mandelic acid

Description

Contextual Significance of α-Hydroxy Carboxylic Acids in Organic Synthesis

α-Hydroxy carboxylic acids are a class of organic compounds characterized by a carboxylic acid functional group and a hydroxyl group on the adjacent carbon atom. wikipedia.orgwikipedia.org These molecules, including well-known examples like glycolic acid, lactic acid, and mandelic acid, are pivotal precursors in organic synthesis. wikipedia.org Their utility ranges from the industrial-scale preparation of various compounds to specific transformations such as the synthesis of aldehydes through oxidative cleavage. wikipedia.org Common synthetic routes to α-hydroxy acids include the hydrolysis of α-halocarboxylic acids, the hydration of unsaturated acids, and the addition of hydrogen cyanide to ketones or aldehydes, followed by hydrolysis of the cyanohydrin intermediate. wikipedia.org

Strategic Incorporation of Fluorine and Trifluoromethyl Groups in Bioactive and Advanced Materials Chemistry

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely adopted strategy in medicinal chemistry and materials science. numberanalytics.comchimia.ch Approximately 20% of all commercialized pharmaceuticals contain fluorine. numberanalytics.comwikipedia.org This is because fluorine substitution can dramatically improve a compound's potency, metabolic stability, and bioavailability. chimia.ch The unique properties of fluorine, such as its high electronegativity and relatively small size, allow it to alter electronic parameters, lipophilicity, and binding affinities without causing significant steric disruption. numberanalytics.comresearchgate.net

Electronic and Steric Influence of Fluoro- and Trifluoromethyl Substituents on Molecular Reactivity and ConformationFluorine is the most electronegative element, and its incorporation into a molecule exerts a strong inductive electron-withdrawing effect.researchgate.netnih.govThe trifluoromethyl group is also a potent electron-withdrawing group due to the cumulative effect of three fluorine atoms.researchgate.netmdpi.comThese electronic effects can significantly alter the acidity or basicity of nearby functional groups and influence the molecule's overall reactivity.nih.govwikipedia.org

While a single fluorine atom is sterically similar to a hydrogen atom, the trifluoromethyl group is considerably bulkier than a methyl group, with its steric demand being comparable to an isopropyl group. nih.gov This steric hindrance can be used to control molecular conformation and to shield reactive sites from metabolic degradation. wikipedia.orgnih.gov The interplay of these electronic and steric effects provides a powerful tool for the rational design of molecules with tailored properties. mdpi.comnih.gov

| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Inductive Effect |

|---|---|---|---|

| -H (Hydrogen) | 1.20 | 2.20 | Neutral |

| -F (Fluoro) | 1.47 | 3.98 | Strongly withdrawing |

| -CH₃ (Methyl) | 2.00 | 2.55 (Carbon) | Donating |

| -CF₃ (Trifluoromethyl) | 2.7 (approx.) | ~3.3 (Group) | Very strongly withdrawing |

Rationale for Dedicated Investigation of 3-Fluoro-5-(trifluoromethyl)mandelic Acid

The specific substitution pattern of this compound provides a compelling rationale for its dedicated scientific investigation. This compound strategically combines three key structural motifs: the chiral α-hydroxy acid backbone of mandelic acid, a single fluorine atom, and a trifluoromethyl group.

The rationale for its study is multifaceted:

Synergistic Electronic Effects : The placement of two strong electron-withdrawing groups (F and -CF3) at the meta-positions of the phenyl ring is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Enhanced Bioactivity : The trifluoromethyl group is known to increase lipophilicity and metabolic stability, properties that are highly desirable in the design of new pharmaceutical agents. mdpi.comchemicalbook.com The additional fluorine atom can further modulate these properties and participate in specific binding interactions with biological targets. wikipedia.org

Advanced Materials and Ligand Design : As a functionalized chiral building block, this molecule is a prime candidate for the synthesis of novel chiral ligands for asymmetric catalysis and for the construction of advanced materials like chiral coordination polymers with unique electronic and structural properties. researchgate.nettandfonline.com

By studying this compound, researchers can explore the combined impact of these powerful functional groups on the versatile mandelic acid scaffold, potentially unlocking new applications in catalysis, materials science, and medicinal chemistry.

Unique Substitution Pattern and its Predicted Impact on Stereoselectivity and Reactivity

The strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, should a suitable leaving group be present. The acidity of the carboxylic acid proton and the hydroxyl proton is predicted to be enhanced compared to unsubstituted mandelic acid due to the inductive effect of these substituents.

From a stereochemical perspective, the electronic and steric nature of the 3-fluoro and 5-trifluoromethyl groups can influence the facial selectivity of nucleophilic attack on a prochiral precursor, such as the corresponding α-keto acid, 3-fluoro-5-(trifluoromethyl)benzoylformic acid. The asymmetric reduction of this precursor would be a key step in accessing enantiomerically pure this compound. The electronic disparity created by the substituents could be exploited by chiral catalysts to achieve high levels of stereocontrol. Furthermore, in reactions involving the chiral center of the mandelic acid itself, the electronic environment created by the substituents can influence the transition state energies of different stereochemical pathways, thereby affecting the stereochemical outcome of the reaction.

Predicted Chemical Properties:

| Property | Predicted Value/Observation | Rationale |

| pKa (Carboxylic Acid) | Lower than Mandelic Acid | Strong electron-withdrawing effects of -F and -CF3 groups stabilize the carboxylate anion. |

| Reactivity of Aromatic Ring | Deactivated towards electrophilic substitution | Both substituents are strong deactivating groups. |

| Stereoselectivity in Synthesis | Amenable to high stereocontrol | The distinct electronic and steric environment can be exploited by chiral catalysts for asymmetric synthesis. |

Potential as a Modular Building Block for Complex Architectures

Chiral mandelic acid derivatives are widely recognized as versatile building blocks in organic synthesis. google.com this compound, with its unique functionalization, is poised to be a valuable addition to this synthetic toolbox. Its potential lies in its modular nature, allowing for its incorporation into larger, more complex molecular architectures with specific desired properties.

The carboxylic acid and hydroxyl groups provide two convenient handles for further chemical transformations. The carboxylic acid can be readily converted into esters, amides, or other derivatives, enabling its linkage to various molecular scaffolds. The hydroxyl group can be alkylated, acylated, or used as a directing group in stereoselective reactions. The presence of the fluorinated phenyl ring introduces a lipophilic and metabolically stable moiety, which is highly desirable in the design of bioactive molecules. mdpi.comnih.gov

The application of this building block can be envisioned in several areas:

Pharmaceuticals: Incorporation into drug candidates to enhance binding affinity, metabolic stability, and cell permeability. The specific substitution pattern may offer unique interactions with biological targets.

Chiral Ligands and Catalysts: The chiral backbone can be elaborated to create novel ligands for asymmetric catalysis. The electronic properties of the fluorinated ring can tune the catalytic activity and selectivity.

Materials Science: Use in the synthesis of chiral polymers or liquid crystals, where the rigid, fluorinated aromatic core can influence the material's bulk properties.

The synthesis of complex molecules often relies on the availability of a diverse set of well-defined building blocks. This compound represents a promising candidate to expand this collection, offering a unique combination of chirality and fluorine substitution for the construction of next-generation functional molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H6F4O3 |

|---|---|

Molecular Weight |

238.14 g/mol |

IUPAC Name |

2-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H6F4O3/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7,14H,(H,15,16) |

InChI Key |

NGPFOEDJOGFFEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoro 5 Trifluoromethyl Mandelic Acid

Enantioselective Synthesis Approaches

Achieving high levels of enantioselectivity is a critical challenge in the synthesis of chiral molecules. Both small molecule catalysts and biological systems have been extensively developed to provide access to single enantiomers of α-hydroxy acids and their derivatives.

Asymmetric Catalysis in the Preparation of Mandelic Acid Analogues

Asymmetric catalysis, utilizing either metal complexes or small organic molecules (organocatalysis), offers a powerful platform for the synthesis of chiral compounds. rsc.org These methods provide an efficient means to produce α-stereogenic carboxylic acids with high enantiopurity. rsc.org

Organocatalysis has emerged as a robust tool for asymmetric synthesis, avoiding the use of often toxic and expensive metals. rsc.orgnih.govnih.gov Proline and its derivatives are prominent organocatalysts used in various transformations, including the synthesis of α-hydroxy phosphonates via cross-aldol reactions, achieving high yields and enantiomeric excesses (up to 99% ee). nih.govnih.gov

Table 1: Representative Organocatalytic Aldol-type Reactions for α-Hydroxy Acid Precursors This table presents data for analogous reactions, as specific data for 3-Fluoro-5-(trifluoromethyl)mandelic acid is not available.

| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| L-proline | α-keto phosphonates, ketones | Tertiary α-hydroxy phosphonates | Good | up to 99 |

| N-Tosyl-(Sa)-binam-L-prolinamide | Glyoxylic acid, ketones | Chiral α-hydroxy-γ-keto carboxylic acids | High | High |

Transition metal catalysis provides a highly efficient route to chiral carboxylic acids. rsc.orgbohrium.com Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a well-established method. nih.gov Recent advancements have seen the use of earth-abundant metals like cobalt, which, when combined with chiral diphosphine ligands, can achieve high activity and excellent enantioselectivity (up to >99% ee) for a broad range of substrates. nih.gov This approach could be applied to a suitably substituted α,β-unsaturated precursor to yield this compound.

Another powerful strategy is the enantioselective C-H functionalization, where a transition metal catalyst, guided by a directing group, selectively activates a C-H bond. snnu.edu.cn The combination of achiral CpxMIII (M = Co, Rh, Ir) catalysts with chiral carboxylic acids has emerged as a promising system for cleaving enantiotopic C-H bonds, offering a direct route to chiral centers. snnu.edu.cn

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of Chiral Carboxylic Acids This table presents data for analogous reactions, as specific data for this compound is not available.

| Metal Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Cobalt with chiral diphosphine ligand | Asymmetric Hydrogenation | α,β-unsaturated carboxylic acids | up to >99 |

| [((R)-trichickenfootphos)Rh(cod)]BF4 | Stereoselective Hydrogenation | Precursor to β-trifluoromethyl α-amino acids | High |

Biocatalytic Routes to Chiral Mandelic Acid Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of enantiomerically pure pharmaceuticals. nih.gov

Enzymes such as nitrilases and hydroxynitrile lyases (HNLs) are extensively used in the synthesis of mandelic acid and its derivatives. researchgate.net A common strategy involves the HNL-catalyzed asymmetric addition of cyanide to an aldehyde (e.g., 3-fluoro-5-(trifluoromethyl)benzaldehyde) to form a chiral cyanohydrin. researchgate.netresearchgate.net Subsequent hydrolysis of the nitrile group by a nitrilase yields the desired α-hydroxy acid. researchgate.net This bienzymatic cascade can achieve high yields and excellent enantioselectivity (>99% ee). researchgate.net

Kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, is another powerful biocatalytic strategy. Lipases are frequently employed for the enantioselective esterification or hydrolysis of racemic mandelic acid or its esters. researchgate.net For instance, immobilized Pseudomonas sp. lipase (B570770) has been shown to preferentially amidate (R)-mandelic acid, allowing for the separation of (S)-mandelic acid and (R)-mandelamide with excellent enantiopurity (>99%). researchgate.net

Redox enzymes also play a role. A biocatalytic cascade involving a racemase, an enantioselective oxidase (like D-mandelate dehydrogenase), and a stereoselective transaminase can be used to deracemize racemic mandelic acid into an optically pure non-natural amino acid. uga.edu

The synthesis of fluorinated organic compounds presents unique challenges, and biocatalysis is a rapidly developing field to address this. numberanalytics.comnih.gov While nature's inventory of fluorinating enzymes is limited, protein engineering techniques are expanding their utility. numberanalytics.comnih.gov

The only known enzyme to naturally form a carbon-fluorine bond is fluorinase. biorxiv.orgmuni.cz While its direct application to a complex molecule like this compound is not straightforward, the principles of engineering enzymes for fluorine chemistry are highly relevant. biorxiv.org Techniques such as directed evolution and site-directed mutagenesis are used to improve the efficiency, stability, and substrate scope of enzymes. numberanalytics.com For example, nitrilases have been engineered to improve their selectivity and activity toward specific substrates, which would be crucial for the efficient synthesis of fluorinated mandelic acids. almacgroup.com

Furthermore, enzymes like cytochrome P450s can be engineered to mediate the synthesis of fluorinated compounds. nih.gov A biocatalytic platform based on an engineered P450 has been developed to synthesize α-CF3 organoborons, showcasing the potential for enzymes to handle trifluoromethylated substrates. nih.gov This highlights the prospective for creating bespoke biocatalysts capable of efficiently and selectively producing highly functionalized molecules like this compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis utilizing chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. numberanalytics.com After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org

External chiral auxiliaries, such as the widely used Evans' oxazolidinones and Oppolzer's camphorsultam, are highly effective in directing stereoselective transformations. wikipedia.orgresearchgate.netwikipedia.org In the context of synthesizing this compound, a plausible approach involves the asymmetric hydroxylation of a chiral N-acyl derivative.

The synthesis would commence with the acylation of a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 3-fluoro-5-(trifluoromethyl)phenylacetyl chloride. The resulting N-acyl oxazolidinone can then be enolized and subsequently hydroxylated. The bulky chiral auxiliary sterically hinders one face of the enolate, forcing the electrophile (an oxygen source) to approach from the less hindered face, thereby inducing high diastereoselectivity. youtube.com Subsequent cleavage of the auxiliary yields the desired enantiomer of this compound.

A similar strategy can be employed using Oppolzer's camphorsultam. wikipedia.org The N-acyl sultam derived from 3-fluoro-5-(trifluoromethyl)phenylacetic acid can undergo highly diastereoselective α-hydroxylation. acs.org The rigid bicyclic structure of the camphorsultam provides excellent stereocontrol. wikipedia.org

| Entry | Chiral Auxiliary | Hydroxylation Reagent | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Evans' Oxazolidinone | N-Fluoro-benzenesulfonimide (NFSI) | >95:5 | ~85 |

| 2 | Oppolzer's Camphorsultam | MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) | >98:2 | ~90 |

This is an illustrative table based on typical results for asymmetric hydroxylations using these chiral auxiliaries.

Intramolecular chiral induction relies on a chiral center already present within the substrate to direct the formation of a new stereocenter. This can be achieved through various mechanisms, including chelation control and steric hindrance imposed by the existing chiral moiety.

For the synthesis of this compound, a hypothetical intramolecular approach could involve the asymmetric reduction of a precursor like 2-(3-fluoro-5-(trifluoromethyl)phenyl)-2-oxoacetic acid that is esterified with a chiral alcohol. The chiral alcohol, acting as an internal auxiliary, would direct the approach of a reducing agent to the ketone. For example, reduction with a bulky hydride source would preferentially occur from the less sterically hindered face, as dictated by the conformation of the chiral ester. Subsequent hydrolysis of the ester would afford the enantiomerically enriched mandelic acid derivative. Ketoreductases can also be employed for the stereoselective reduction of such keto-acid precursors. nih.gov

Racemic Synthesis and Subsequent Chiral Resolution Techniques

An alternative to asymmetric synthesis is the preparation of a racemic mixture of this compound, followed by the separation of the enantiomers. A straightforward racemic synthesis involves the condensation of 3-fluoro-5-(trifluoromethyl)benzaldehyde (B67439) with a cyanide source, such as sodium cyanide, to form the corresponding mandelonitrile, followed by hydrolysis to the carboxylic acid.

Classical resolution is a widely practiced method for separating enantiomers of acidic or basic compounds. libretexts.org It involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the addition of a strong acid liberates the enantiomerically pure carboxylic acids. orgsyn.org

The success of a classical resolution heavily depends on the choice of the chiral resolving agent and the crystallization solvent. nih.gov For the acidic this compound, a variety of chiral amines can be screened as potential resolving agents. Commonly used resolving agents include naturally occurring alkaloids like brucine, strychnine, quinine, and synthetic amines such as (1R,2S)-ephedrine. libretexts.orgacs.org

The optimal pairing of the racemic acid, resolving agent, and solvent often requires empirical screening. The goal is to find a combination where one of the diastereomeric salts is significantly less soluble than the other, leading to its preferential crystallization in high diastereomeric purity.

| Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Precipitated Salt (%) |

| (+)-Cinchonine | Ethanol | 85 |

| (1R,2S)-Ephedrine | Acetone/Water | 92 |

| Brucine | Methanol | >98 |

| (R)-(+)-α-Methylbenzylamine | Isopropanol | 78 |

This is an illustrative table demonstrating the effect of different resolving agents and solvents on the enantiomeric excess of the crystallized diastereomeric salt.

A significant limitation of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Crystallization-induced dynamic resolution (CIDR) is a more advanced technique that can overcome this limitation, potentially providing a quantitative yield of a single enantiomer from the racemate. acs.org

In CIDR, the resolution process is conducted under conditions where the undesired enantiomer in the solution is continuously racemized back to the racemic mixture. This is typically achieved by adding a racemization catalyst. As the less soluble diastereomeric salt of the desired enantiomer crystallizes out of solution, the equilibrium is shifted, causing the undesired enantiomer to racemize and eventually crystallize as the desired diastereomer. For this to be effective, the racemization must be faster than the precipitation of the more soluble diastereomeric salt but slower than the crystallization of the less soluble salt. This dynamic process can, in principle, convert the entire racemic starting material into a single enantiomer. nih.gov

Kinetic Resolution Strategies

The synthesis of enantiomerically pure this compound is crucial for its application in various fields, necessitating effective methods to resolve its racemic mixture. Kinetic resolution, a process in which one enantiomer of a racemate reacts faster than the other, stands out as a primary strategy. This can be achieved through both enzyme-catalyzed and organocatalytic approaches, which offer distinct advantages in selectivity and reaction conditions.

Enzyme-catalyzed kinetic resolution (EKR) is a powerful tool for obtaining enantiopure compounds due to the high stereoselectivity of enzymes. nih.gov For chiral carboxylic acids like mandelic acid derivatives, lipases are commonly employed. researchgate.net The strategy typically involves the enantioselective esterification of the racemic acid or the hydrolysis of its corresponding racemic ester.

In a typical EKR of a racemic mandelic acid derivative, a lipase selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. For instance, using an acyl donor, one enantiomer (e.g., the (R)-enantiomer) is converted to its ester form at a much higher rate than the (S)-enantiomer. This allows for the separation of the slower-reacting acid enantiomer and the newly formed ester. Subsequent hydrolysis of the ester yields the other enantiomer in high purity. The efficiency of this process is highly dependent on the choice of enzyme, solvent, and acyl donor. researchgate.net While a theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%, the high enantiomeric excess (ee) achievable often makes this a preferred method. cas.cn

| Enzyme Class | Typical Substrate | Transformation | Key Advantage |

| Lipases | Racemic Ester | Selective Hydrolysis | High Enantioselectivity, Broad Substrate Scope |

| Esterases | Racemic Ester | Selective Hydrolysis | High Selectivity |

| Proteases | Racemic Ester/Amide | Selective Hydrolysis | Effective for specific substrates |

This table provides an interactive overview of common enzyme classes used in the kinetic resolution of chiral acids and their derivatives.

Organocatalytic kinetic resolution employs small, chiral organic molecules as catalysts to differentiate between the enantiomers of a racemic substrate. This approach avoids the use of metals or enzymes, often providing excellent selectivity under mild conditions. beilstein-journals.orgnih.gov For a molecule like this compound, a common strategy involves the enantioselective acylation, esterification, or silylation catalyzed by a chiral amine or phosphine (B1218219) derivative.

For example, a chiral acyl-transfer catalyst can be used to selectively acylate one enantiomer of the mandelic acid with an anhydride. The catalyst and the substrate's enantiomer form a diastereomeric complex, where one is sterically or electronically favored to react, leading to the selective acylation of that enantiomer. The unreacted enantiomer can then be recovered with high enantiomeric purity. researchgate.net The success of this method hinges on the design of the organocatalyst to create a sufficiently large energy difference in the transition states for the reaction of the two enantiomers. nih.gov

Strategic Fluorination and Trifluoromethylation in the Synthetic Pathway

The trifluoromethyl group can be installed using a variety of reagents that act as either electrophilic (CF3+) or nucleophilic (CF3-) sources. umich.edunih.gov The choice between these depends on the nature of the substrate and the desired bond formation.

Electrophilic Trifluoromethylating Reagents : These reagents are effective for trifluoromethylating nucleophiles such as enolates, carbanions, and electron-rich aromatic rings. nih.govresearchgate.net Prominent examples include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) salts (e.g., Umemoto's reagents). chem-station.com These reagents are often valued for their stability and functional group tolerance. nih.gov

Nucleophilic Trifluoromethylating Reagents : These reagents deliver a CF3 anion equivalent and are ideal for reacting with electrophilic centers like aldehydes, ketones, and imines. The most common nucleophilic source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent.

| Reagent Type | Example Reagent | Typical Substrate |

| Electrophilic | Togni's Reagent (hypervalent iodine) | Electron-rich arenes, enolates |

| Electrophilic | Umemoto's Reagent (sulfonium salt) | Wide range of nucleophiles |

| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3) | Aldehydes, Ketones, Imines |

| Radical | Langlois' Reagent (CF3SO2Na) | Aryl diazonium salts |

This interactive table summarizes key trifluoromethylating reagents and their applications.

A common and often efficient strategy is to introduce the trifluoromethyl group onto a simpler aromatic precursor before constructing the mandelic acid side chain. A plausible precursor for this compound is 3-fluoro-5-bromobenzaldehyde. This intermediate can undergo a copper-catalyzed trifluoromethylation reaction. For instance, reacting 3-fluoro-5-bromobenzaldehyde with a nucleophilic CF3 source in the presence of a copper catalyst can effectively replace the bromine atom with a trifluoromethyl group.

Once the trifluoromethylated benzaldehyde (B42025) (3-fluoro-5-(trifluoromethyl)benzaldehyde) is formed, it can be converted to the corresponding mandelic acid through various standard methods, such as the Strecker synthesis followed by hydrolysis, or by direct cyanohydrin formation and subsequent hydrolysis. This precursor approach is advantageous because the trifluoromethylation is performed on a simple, robust substrate, avoiding potential complications with more complex functional groups present in the final mandelic acid structure.

Late-stage functionalization involves introducing a functional group, such as the CF3 group, at one of the final steps of a synthesis. nih.gov This approach is highly valuable in medicinal chemistry for rapidly creating analogues of a complex molecule. For this compound, a hypothetical late-stage strategy could involve the direct trifluoromethylation of a 3-fluoromandelic acid derivative.

This could potentially be achieved through C-H functionalization. nsf.gov For example, a derivative of 3-fluoromandelic acid could be subjected to conditions that selectively activate the C-H bond at the 5-position of the aromatic ring, followed by reaction with an electrophilic or radical trifluoromethylating reagent. nih.govnih.gov While synthetically challenging due to the need for high regioselectivity and tolerance of existing functional groups, successful late-stage trifluoromethylation can significantly shorten synthetic routes to new derivatives.

Stereochemical Characterization and Elucidation of Absolute Configuration

Advanced Spectroscopic Methods for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess (ee) is fundamental in the development of stereochemically pure compounds. Advanced spectroscopic and chromatographic techniques are indispensable tools for this purpose.

Chiral Solvating Agent (CSA) Enhanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for determining the enantiomeric composition of a chiral analyte. nih.gov The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are energetically distinct, leading to different NMR chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their quantification. researchgate.net

In recent years, atropisomeric compounds have emerged as highly effective chiral solvating agents. researchgate.net Their restricted rotation around a single bond results in a stable chiral conformation that can provide excellent chiral recognition. Aromatic amide-derived atropisomeric phosphine (B1218219) ligands, for instance, have been successfully employed as CSAs to recognize various mandelic acid derivatives using 1H NMR spectroscopy. researchgate.net The rigid framework of these atropisomers is crucial for effective chiral discrimination. researchgate.net The choice of the CSA is critical, and a screening approach is often employed to identify the most suitable agent for a particular analyte. acs.org

Key Considerations for Atropisomeric CSA Design:

| Feature | Importance in Chiral Recognition |

|---|---|

| Steric Bulk | Creates a well-defined chiral pocket, enhancing differentiation between enantiomers. |

| Hydrogen Bonding Sites | Facilitates the formation of stable host-guest complexes with the carboxylic acid and hydroxyl groups of mandelic acid derivatives. researchgate.net |

| Aromatic Rings | Can engage in π-π stacking interactions, further stabilizing the diastereomeric complexes. researchgate.net |

The magnitude of the chemical shift nonequivalence (ΔΔδ) observed in the NMR spectrum upon addition of a CSA provides insight into the strength and nature of the chiral recognition. nih.gov By analyzing the changes in chemical shifts of specific protons of the mandelic acid derivative, it is possible to deduce the binding mode and the intermolecular interactions responsible for the enantiodiscrimination. nih.gov These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. mdpi.com For example, a significant downfield shift of the α-proton of the mandelic acid derivative in the presence of a CSA suggests a strong interaction near the stereocenter. nih.gov

Chiral HPLC and GC Analysis for Optical Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and quantification of enantiomers, thus providing a precise measure of optical purity. researchgate.netmdpi.com

Chiral HPLC relies on chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to different retention times. nih.gov For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be effective. nih.gov The choice of mobile phase is crucial for optimizing the separation. nih.gov Molecularly imprinted polymers (MIPs) have also been developed as highly selective CSPs for the separation of mandelic acid enantiomers. unesp.brredalyc.org

Chiral GC is another valuable technique, particularly for volatile derivatives of mandelic acid. mdpi.com Derivatization is often necessary to increase the volatility and thermal stability of the analytes. mdpi.com Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of mandelic acid derivatives. mdpi.comnih.gov The interactions between the analytes and the chiral selector within the GC column, which can include inclusion complex formation and hydrogen bonding, are responsible for the enantioseparation. mdpi.com

Comparison of Chiral Chromatographic Techniques:

| Technique | Advantages | Considerations |

|---|---|---|

| Chiral HPLC | Wide applicability, variety of available CSPs, suitable for non-volatile compounds. | Can require significant method development to optimize separation. nih.gov |

| Chiral GC | High resolution and sensitivity, faster analysis times. | Requires derivatization for non-volatile compounds like mandelic acid. mdpi.com |

Reactivity and Advanced Chemical Transformations

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral α-hydroxy acids, such as mandelic acid and its derivatives, are fundamental building blocks in asymmetric synthesis. researchgate.net They provide a readily available source of chirality that can be transferred to new, more complex structures. The presence of fluoroalkyl groups is particularly significant in the design of pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. nih.govnih.gov 3-Fluoro-5-(trifluoromethyl)mandelic acid combines these features, making it a highly valuable synthon for constructing enantiomerically pure compounds. bldpharm.com

The stereocenter of this compound is a key element in the enantioselective synthesis of intricate molecular frameworks. Its derivatives can be used to construct chiral piperidines, pyrrolidines, and other heterocyclic systems that are prevalent in bioactive molecules. rsc.orgresearchgate.netnih.gov For instance, strategies involving the intramolecular Mannich reaction of synthons derived from trifluoromethyl-containing amino ketals have proven effective for creating enantiopure piperidines. researchgate.net While specific examples detailing the direct use of this compound are not prevalent in broad literature, the principles established with analogous fluorinated building blocks underscore its potential in synthesizing complex targets, including fluorinated analogues of therapeutic agents like 5-Aminolevulinic acid. nih.gov

Beyond its role as a structural component, this compound serves as a precursor for the synthesis of chiral reagents and catalysts. acs.orgscispace.com The field of asymmetric catalysis heavily relies on enantiopure molecules to induce stereoselectivity in chemical reactions. yale.edu

The 3-Fluoro-5-(trifluoromethyl)phenyl group is an attractive motif for designing chiral ligands used in transition metal catalysis. The strong electron-withdrawing properties of the fluorine and trifluoromethyl substituents can significantly influence the electronic environment of a metal center, thereby modulating its catalytic activity and selectivity. nih.gov Mandelic acid itself is a well-established precursor for chiral ligands, such as α-hydroxy-2-oxazolines, which are effective in asymmetric phenyl transfer reactions. researchgate.net

By analogy, this compound can be converted into a variety of ligand classes, including phosphines, amines, and N-heterocyclic carbenes (NHCs). These ligands are designed to create a specific chiral pocket around a metal catalyst, forcing reactants to approach from a particular direction and leading to the preferential formation of one enantiomer of the product.

Table 1: Representative Chiral Ligands Derived from Mandelic Acid Analogues

| Ligand Type | Precursor | Application Example | Reference |

|---|---|---|---|

| α-Hydroxy-2-oxazolines | (R)-Mandelic Acid | Asymmetric phenyl transfer to aldehydes | researchgate.net |

This table illustrates ligand types that could be conceptually derived from this compound based on established chemistry of similar chiral precursors.

The 3,5-bis(trifluoromethyl)phenyl motif, which is electronically similar to the 3-fluoro-5-(trifluoromethyl)phenyl group, is considered a "privileged" structure in organocatalysis, particularly in the design of thiourea-based catalysts. rsc.org These catalysts operate through hydrogen bonding to activate substrates and stabilize transition states. The high acidity of the N-H protons, enhanced by the electron-withdrawing trifluoromethyl groups, is key to their effectiveness. Catalysts derived from this compound are expected to exhibit similar, if not uniquely modulated, catalytic properties.

In metal-catalyzed reactions, ligands bearing this motif are employed in a range of transformations, including hydrogenations, C-H functionalizations, and cycloadditions. acs.orgacs.orgcnr.it For example, iridium-catalyzed enantioselective hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts provides a route to chiral piperidines with high enantiomeric excess. rsc.org The electronic tuning provided by the fluoro- and trifluoromethyl groups on the ligand is critical for achieving high reactivity and selectivity.

Table 2: Performance of Catalysts with Trifluoromethylphenyl Motifs in Asymmetric Reactions

| Reaction Type | Catalyst/Ligand Motif | Substrate | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [RuI₂(p-cymene)]₂ / (S)-MeObiphep | p-Cl phenylglyoxylic acid methyl ester | 91.9% | scispace.com |

| Hydrogenation | Iridium-based catalyst | Trifluoromethyl substituted pyridinium | up to 90% | rsc.org |

This table presents data for reactions utilizing catalysts with motifs electronically similar to that of this compound, demonstrating the effectiveness of such structures in asymmetric catalysis.

Precursor for Chirally Modified Reagents and Catalysts

Derivatization Strategies for Functional Group Modification

The functional groups of this compound can be readily modified to produce a range of derivatives for various synthetic applications. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the α-hydroxyl group is amenable to etherification and esterification.

The α-hydroxyl group of this compound is a key site for derivatization. Esterification, often performed by reacting the acid with an alcohol under acidic conditions or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol, is a common transformation. nih.gov Protection of this hydroxyl group as an acetate (B1210297) or other ester is a standard procedure in more complex syntheses, for example, during palladium-catalyzed C-H functionalization reactions of the phenyl ring. acs.org

Etherification can be achieved under basic conditions, such as the Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide that then displaces a halide from an alkyl halide. These derivatization reactions are fundamental for incorporating the chiral scaffold of the molecule into larger, more complex structures or for modifying its properties for specific applications. nih.gov

Modifications of the Carboxylic Acid Moiety (e.g., Amidation, Reduction)

The carboxylic acid group is a primary site for chemical modification in this compound, allowing for the synthesis of a variety of derivatives such as amides and alcohols.

Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. This typically involves an initial activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting activated species is then reacted with a primary or secondary amine to form the corresponding amide. The progress of such reactions can be monitored to ensure the complete formation of the acid chloride before the addition of the amine to maximize yield. youtube.com

Reduction: The carboxylic acid and the benzylic alcohol moieties of this compound can be targeted for reduction. A notable transformation is the reduction of the benzylic hydroxyl group to yield the corresponding phenylacetic acid derivative. This can be achieved through iodide-catalyzed reduction, where hydroiodic acid is generated in situ from a catalytic amount of sodium iodide with a stoichiometric reductant like phosphorous acid. nih.gov This method provides a scalable route to phenylacetic acids from mandelic acid precursors. nih.gov Alternatively, catalytic hydrogenation over a noble metal catalyst in an aqueous solution can also effect this reduction. google.com Complete reduction of the carboxylic acid to a primary alcohol, yielding a 2-phenylethanol (B73330) derivative, would require stronger reducing agents such as lithium aluminum hydride (LiAlH4).

Below is a table summarizing potential modifications of the carboxylic acid moiety.

| Transformation | Reagents | Product Type |

|---|

Functionalization of the Fluorinated Aromatic Ring (e.g., Cross-Coupling, Electrophilic Aromatic Substitution)

The electronic nature of the 3-fluoro-5-(trifluoromethyl)phenyl group dictates the regioselectivity and feasibility of reactions on the aromatic ring. The fluorine atom is a weak deactivator and an ortho, para-director, while the trifluoromethyl group is a strong deactivator and a meta-director. wikipedia.orgyoutube.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds on aromatic rings. researchgate.netresearchgate.net For this compound, a necessary prerequisite would be the introduction of a halide (e.g., bromine or iodine) onto the ring. Given the directing effects of the existing substituents, halogenation would likely occur at the positions ortho to the fluorine and meta to the trifluoromethyl group (C2, C4, C6). Once halogenated, these positions could undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids. nih.govmdpi.com The electron-withdrawing nature of the substituents can influence the efficiency of the coupling reaction. acs.org

Electrophilic Aromatic Substitution (EAS): The heavily deactivated nature of the ring, due to both the fluorine and the powerful trifluoromethyl group, makes electrophilic aromatic substitution challenging. libretexts.org However, under forcing conditions, substitution is possible. The directing effects of the substituents would govern the position of the incoming electrophile. The fluorine directs ortho and para, while the trifluoromethyl group directs meta.

Considering the structure of this compound:

The position para to fluorine is occupied by the trifluoromethyl group.

The positions ortho to fluorine are C2 and C4.

The positions meta to the trifluoromethyl group are C2 and C6.

Therefore, the positions most susceptible to electrophilic attack would be C2 and C4 (and by symmetry, C6), as they are activated by the fluorine and not strongly deactivated by being in a non-meta position relative to the CF₃ group. The arenium ion intermediate formed by attack at these positions would be more stable. youtube.comlibretexts.org

The table below outlines the expected regioselectivity for EAS on the parent 1-fluoro-3-(trifluoromethyl)benzene ring.

| Position | Influence of Fluorine (at C1) | Influence of Trifluoromethyl (at C3) | Combined Effect |

|---|---|---|---|

| C2 | ortho (activating) | meta (directing) | Favorable |

| C4 | para (activating) | ortho (deactivating) | Less Favorable |

| C5 | meta (deactivating) | meta (directing) | Favorable |

| C6 | ortho (activating) | para (deactivating) | Less Favorable |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms provides insight into the stereochemical and kinetic outcomes of transformations involving this chiral α-hydroxy acid.

Studies on Enantioselective Reaction Pathways

The chiral center at the α-carbon is a key feature of this compound. Enantioselective synthesis or resolution is crucial for applications where a single enantiomer is required. google.com

Enantioselective Oxidation: Asymmetric oxidation of corresponding silyl (B83357) enol ethers, catalyzed by chiral (salen)manganese(III) complexes, represents a potential pathway to synthesize optically active α-hydroxy carbonyl compounds, which are precursors to mandelic acids. acs.org

Enantioselective Reduction: The synthesis of enantiomerically pure mandelic acid derivatives can be achieved by the asymmetric hydrogenation of the corresponding α-keto esters using chiral catalysts. scispace.com

Biocatalysis: Enzymatic processes offer high enantioselectivity. Oxidoreductases can catalyze the stereoselective reduction of α-keto acids to form specific enantiomers of α-hydroxy acids like mandelic acid. google.com Furthermore, enzyme cascades have been developed for the production of (R)-mandelic acid from various precursors like styrene (B11656) or L-phenylalanine. nih.gov

Kinetic Resolution: The resolution of racemic mandelic acid can be achieved through transesterification reactions catalyzed by enzymes like lipase (B570770), which selectively acylate one enantiomer, allowing for separation. researchgate.net

Deuterium (B1214612) Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. By replacing a hydrogen atom with deuterium at a position involved in bond-breaking or bond-forming in the slowest step, a change in the reaction rate can be observed.

For reactions involving this compound, a significant primary KIE (kH/kD > 1) would be expected in reactions where the C-H bond at the α-carbon is cleaved in the rate-determining step. researchgate.netscispace.comresearchgate.net For example, in the oxidation of mandelic acid to the corresponding phenylglyoxylic acid, a large primary KIE (kH/kD values of 5.5 to 9) has been observed, indicating that the cleavage of the α-C-H bond is the rate-limiting event. scispace.comrsc.orgresearchgate.net In contrast, a small secondary KIE (kH/kD ≈ 1.07-1.08) was observed in the oxidative decarboxylation of mandelic acid, suggesting a change in hybridization at the α-carbon from sp³ to sp² in the transition state. ku.dk Studying the KIE for reactions of this compound could similarly provide crucial information about its mechanistic pathways.

Intermediates and Transition State Analysis

The nature of intermediates and transition states dictates the course of a chemical reaction. For this compound, various reactive intermediates can be postulated depending on the reaction conditions.

Intermediates: In oxidation reactions, the formation of a cyclic chromate (B82759) ester intermediate has been proposed prior to its decomposition in the rate-limiting step. orientjchem.org In photoredox/nickel dual-catalyzed reactions of α-hydroxy acids, α-oxy alkyl radical species are generated via decarboxylation. nih.gov

Transition State Analysis: In oxidation reactions, a cyclic, concerted transition state is often proposed for the decomposition of the chromate ester. orientjchem.org For reactions involving the α-carbon, the transition state may involve substantial sp² character, as suggested by secondary isotope effect studies. ku.dk Computational methods, such as Density Functional Theory (DFT), are invaluable for modeling these transient species, calculating activation energies, and providing a theoretical basis for experimentally observed reactivity and selectivity. For example, in the oxidation of mandelic acid by V(V), a primary kinetic isotope effect suggests the C-H bond is affected in the transition state. core.ac.uk Similar computational and experimental studies on this compound would be essential to fully characterize its reaction mechanisms.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics

Conformational analysis and molecular dynamics simulations are pivotal in exploring the three-dimensional arrangements of atoms in 3-Fluoro-5-(trifluoromethyl)mandelic acid and the temporal evolution of these structures. These studies are fundamental to understanding the molecule's flexibility and the influence of its substituents on its preferred shapes.

The rotational barriers around the Cα-C(phenyl) bond are a critical aspect of the molecule's flexibility. These barriers are influenced by steric hindrance and electronic interactions between the substituents on the phenyl ring and the groups attached to the chiral carbon. The presence of the bulky trifluoromethyl group and the electronegative fluorine atom is anticipated to create distinct energy minima and maxima as the phenyl ring rotates. While specific experimental or calculated values for this molecule are not available, studies on similar chiral α-hydroxy acids provide insights into the magnitude of such rotational barriers. nih.gov

To illustrate the potential rotational barriers, a hypothetical energy profile is presented below. The values are based on typical rotational barriers found in similar organic molecules.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (OH and CF3) |

| 60 | 1.5 | Gauche |

| 120 | 4.5 | Eclipsed (COOH and F) |

| 180 | 0.0 | Anti (Staggered) |

| 240 | 4.8 | Eclipsed (H and CF3) |

| 300 | 1.8 | Gauche |

This table is interactive. Click on the headers to sort the data.

The fluorine and trifluoromethyl groups at the meta-positions of the phenyl ring significantly modulate the conformational space of this compound. The high electronegativity of fluorine leads to the formation of a strong C-F bond dipole, which can engage in stabilizing hyperconjugative interactions. mdpi.com This can influence the preference for certain rotational isomers. The gauche effect, where a gauche conformation is preferred over an anti conformation, is a known phenomenon in fluorinated organic compounds and could play a role in the conformational preferences of this molecule. researchgate.net

The trifluoromethyl group is not only strongly electron-withdrawing but also sterically demanding. acs.org Its bulkiness can create significant steric repulsion with the substituents on the chiral carbon, thereby disfavoring conformations where these groups are in close proximity. This steric hindrance can lead to a restriction of the rotational freedom around the Cα-C(phenyl) bond, favoring more extended conformations. The interplay of these steric and electronic effects results in a complex conformational landscape that is unique to this substituted mandelic acid derivative.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is key to understanding its reactivity. Computational methods such as Density Functional Theory (DFT) are instrumental in calculating various electronic properties that serve as reactivity descriptors.

DFT calculations can provide a detailed picture of the electron distribution within the molecule by calculating atomic charges. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to lead to a significant polarization of the phenyl ring, with the carbon atoms attached to these groups bearing partial positive charges. The oxygen atoms of the carboxyl and hydroxyl groups will carry significant negative charges, making them potential sites for electrophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. A low HOMO-LUMO gap generally indicates high reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO. This can affect the molecule's ability to participate in chemical reactions.

A hypothetical table of calculated electronic properties is provided below, based on expected trends for similarly substituted aromatic compounds.

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

This table is interactive. Click on the headers to sort the data.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and intermolecular interactions. fluorine1.ru In this compound, NBO analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of the fluorine atom and the antibonding orbitals of adjacent C-C bonds can influence the conformational preferences.

NBO analysis can also elucidate the nature of hydrogen bonding, both intramolecularly and intermolecularly. An intramolecular hydrogen bond between the hydroxyl group and the carboxyl group is a possibility that would significantly stabilize certain conformations. nih.gov Intermolecularly, the carboxyl and hydroxyl groups are potent hydrogen bond donors and acceptors, which will govern the molecule's interactions with other molecules and its crystal packing.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule and are invaluable for identifying potential sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the hydroxyl and carboxyl groups, as well as on the phenyl ring due to the influence of the electron-withdrawing substituents. These positive regions are indicative of sites for nucleophilic attack. The MEP map can thus guide the understanding of the molecule's reactivity in various chemical environments.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools to investigate the intricate details of chemical reactions involving this compound. These studies offer insights into the stereochemical outcomes and the energy landscapes of its synthetic transformations.

Computational Elucidation of Stereoselective Induction

While specific computational studies on the stereoselective synthesis of this compound are not extensively documented in publicly available literature, the principles of stereoselective induction in similar chiral α-hydroxy acids can be elucidated through computational methods like Density Functional Theory (DFT). These studies are crucial for understanding how chiral catalysts or auxiliaries influence the formation of one enantiomer over the other.

In the asymmetric synthesis of mandelic acid derivatives, the transition states of the key bond-forming steps are modeled to determine the origins of enantioselectivity. For instance, in the asymmetric reduction of a precursor ketone, computational models can reveal the preferential binding orientation of the substrate to the chiral catalyst. The non-covalent interactions, such as hydrogen bonding and steric hindrance, between the substrate, catalyst, and reagents in the transition state assembly are key determinants of the stereochemical outcome. DFT calculations can quantify the energy differences between the diastereomeric transition states, with the lower energy pathway corresponding to the major enantiomer formed. For example, in related systems, the diastereodivergent synthesis of α,β-diamino esters has been rationalized through detailed computational analysis of transition state geometries, highlighting the role of hydrogen bonding and dispersion forces in controlling stereoselectivity. nih.gov

The presence of the fluorine and trifluoromethyl groups on the aromatic ring of this compound would be expected to influence the electronic and steric properties of the transition states. The strong electron-withdrawing nature of these substituents can affect the reactivity of the carbonyl precursor and the stability of intermediates. Computational models would need to accurately account for these electronic effects to provide a reliable prediction of stereoselectivity.

Table 1: Representative Computational Parameters for Stereoselective Induction Analysis

| Parameter | Description | Typical Computational Method | Relevance |

| Transition State Energy (ΔG‡) | The Gibbs free energy of activation for the formation of each stereoisomer. The difference in these energies correlates with the enantiomeric excess. | DFT (e.g., M06-2X/6-31G(d)) | A lower ΔG‡ for one transition state indicates a faster reaction rate and preferential formation of that stereoisomer. nih.gov |

| Key Interatomic Distances | Distances between reacting atoms and key atoms in the catalyst/auxiliary in the transition state. | Geometry Optimization | Reveals the nature and strength of non-covalent interactions (e.g., hydrogen bonds) that stabilize a particular transition state. |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electronic structure to understand charge transfer and orbital interactions. | NBO Analysis | Elucidates the electronic factors contributing to the stabilization of one transition state over another. |

| Non-Covalent Interaction (NCI) Plots | Visualization of non-covalent interactions, such as van der Waals forces and hydrogen bonds. | NCI Plot Analysis | Provides a qualitative and quantitative picture of the stabilizing interactions that govern stereoselectivity. |

Energy Profiles for Key Synthetic Transformations

The synthesis of this compound typically involves a nucleophilic addition to a carbonyl compound, such as 3-fluoro-5-(trifluoromethyl)benzaldehyde (B67439). Computational chemistry can be used to map the energy profile of such reactions, identifying the energies of reactants, intermediates, transition states, and products.

A typical reaction energy profile for the formation of the cyanohydrin precursor to this compound would show the initial reactants (aldehyde and cyanide), the transition state for the nucleophilic attack, the tetrahedral intermediate, and the final protonated product. DFT calculations can provide the relative Gibbs free energies for each of these species. researchgate.net

The electron-withdrawing fluorine and trifluoromethyl groups are expected to increase the electrophilicity of the carbonyl carbon in the precursor aldehyde, making it more susceptible to nucleophilic attack. libretexts.org This would likely result in a lower activation energy for the nucleophilic addition step compared to unsubstituted benzaldehyde (B42025). numberanalytics.comnih.gov Computational studies on related fluorinated aldehydes have demonstrated that the presence of fluorine substituents can significantly influence the energy barriers of nucleophilic addition reactions. researchgate.net

Table 2: Hypothetical Energy Profile Data for Cyanohydrin Formation

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | 3-Fluoro-5-(trifluoromethyl)benzaldehyde + CN⁻ |

| Transition State 1 (TS1) | +10 to +15 | Nucleophilic attack of CN⁻ on the carbonyl carbon. |

| Tetrahedral Intermediate | -5 to -10 | The initial product of the nucleophilic addition. |

| Transition State 2 (TS2) | Variable | Proton transfer to the alkoxide. |

| Product | Lower than reactants | The stable cyanohydrin product. |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound synthesis for accurate determination.

QSAR and Molecular Docking Studies (Focus on Chemical Design Principles and Interactions)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are pivotal in understanding how the chemical structure of a molecule like this compound relates to its biological activity and in designing new chiral molecules with improved properties.

Ligand-Protein Interaction Profiling for Rational Design of Chiral Molecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For chiral molecules like this compound, docking studies can reveal how each enantiomer interacts differently with the chiral environment of a protein's active site.

The fluorine and trifluoromethyl groups play a significant role in these interactions. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and by participating in multipolar interactions with the protein backbone, such as C–F···C=O interactions. nih.govacs.org Fluorine atoms can also engage in hydrogen bonds, although they are generally weak acceptors. nih.gov The specific positioning of these groups in this compound would dictate its interaction profile with a target protein.

Rational drug design can leverage this information. For example, if a particular enantiomer of this compound shows a favorable interaction with a target protein, medicinal chemists can design analogs with modified substituents to optimize these interactions. Computational tools can predict how these modifications will affect binding affinity and selectivity.

Table 3: Key Ligand-Protein Interactions Involving Fluoro and Trifluoromethyl Groups

| Interaction Type | Description | Importance in Rational Design |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. Fluorine can act as a weak hydrogen bond acceptor. nih.gov | Can be crucial for anchoring a ligand in the binding pocket and for selectivity. |

| Hydrophobic Interactions | Interactions between nonpolar groups, such as the trifluoromethyl group and hydrophobic amino acid residues. | Important for overall binding affinity. The lipophilicity conferred by the trifluoromethyl group can enhance these interactions. mdpi.com |

| Multipolar C–F···C=O Interactions | Favorable orthogonal interactions between the carbon-fluorine bond and a backbone carbonyl group. nih.govacs.org | Can significantly contribute to binding affinity and can be rationally designed into ligands. nih.govacs.org |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Can contribute to binding affinity and specificity. |

| Steric Complementarity | The shape of the ligand fitting snugly into the binding pocket of the protein. | Crucial for high-affinity binding. The size and shape of the trifluoromethyl group can be optimized for better fit. |

Relationship between Electronic Properties and Potential Reactivity in Complex Systems

The electronic properties of this compound, largely dictated by the fluoro and trifluoromethyl substituents, have a profound impact on its potential reactivity. QSAR studies often use quantum chemical descriptors to quantify these electronic properties and correlate them with biological activity or reactivity.

Computational chemistry can calculate various electronic descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's ability to donate or accept electrons. nih.gov Changes in these electronic parameters upon substitution can affect the reactivity of the molecule. nih.gov For instance, the electron-withdrawing groups in this compound would lower the LUMO energy, potentially making it more susceptible to nucleophilic attack in certain biological reactions.

Table 4: Important Electronic Descriptors and Their Significance

| Descriptor | Description | Influence of Fluoro and Trifluoromethyl Groups | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | Lowered | A lower HOMO energy suggests lower reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | Lowered | A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability. | Generally increased | A larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule. | Increased positive potential on the aromatic ring and increased negative potential around the fluorine and oxygen atoms. | Identifies regions of the molecule that are prone to electrophilic or nucleophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Increased | A higher dipole moment can influence solubility and interactions with polar environments. |

Advanced Spectroscopic Analysis for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-Fluoro-5-(trifluoromethyl)mandelic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Detailed Structural Assignments in Complex Derivatives

Multi-nuclear NMR provides a comprehensive picture of the molecular structure. For mandelic acid and its derivatives, each type of nucleus offers unique information.

¹H NMR: The proton NMR spectrum allows for the identification of the different hydrogen environments in the molecule. The aromatic protons on the phenyl ring exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The benzylic proton (the hydrogen attached to the carbon bearing the hydroxyl and carboxyl groups) typically appears as a distinct singlet or doublet, depending on its environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the structure. The presence of highly electronegative fluorine and trifluoromethyl groups significantly influences the chemical shifts of the aromatic carbons. The carbon of the CF₃ group shows a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a particularly powerful tool. It provides distinct signals for the single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts and coupling constants (J-couplings) between the fluorine nuclei and with nearby protons and carbons are invaluable for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.2 - 7.8 | Multiplet |

| Benzylic CH | ~5.2 | Singlet |

| Hydroxyl OH | Variable | Broad Singlet |

| Carboxyl COOH | >10 | Broad Singlet |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Relationships

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships between atoms, which is crucial for complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to map out which protons are adjacent to one another within the molecule. In this compound, it would confirm the relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is instrumental in assigning the ¹³C signals corresponding to each protonated carbon, such as the benzylic CH and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of nuclei. While less critical for this specific rigid molecule, it can be important for determining the stereochemistry and conformation of more complex derivatives or in studies of intermolecular interactions.

Mass Spectrometry for Elucidating Reaction Products and Intermediates

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of newly synthesized compounds or reaction products.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) |

|---|---|

| [C₉H₆F₄O₃]+ | 250.0253 |

| [C₉H₅F₄O₃]⁻ | 249.0175 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to piece together the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (H₂O) from the molecular ion.

Decarboxylation , the loss of the carboxyl group (COOH) as carbon dioxide (CO₂).

Cleavage of the trifluoromethyl group (CF₃) .

Fragmentation of the aromatic ring.

Analyzing these pathways is crucial for identifying reaction intermediates and byproducts in synthetic processes involving this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group in this compound has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule. Key absorption bands would include:

A broad O-H stretching band from the carboxylic acid and alcohol groups (~3300-2500 cm⁻¹).

A sharp C=O stretching band from the carboxyl group (~1700 cm⁻¹).

C-F stretching bands from the aromatic fluorine and the trifluoromethyl group (typically in the 1350-1000 cm⁻¹ region).

C-O stretching from the alcohol and carboxylic acid.

Aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. It would provide complementary information, especially for the vibrations of the aromatic ring and the C-CF₃ bond.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-F (Aromatic) | Stretching | ~1250 |

| C-F (CF₃ group) | Stretching | 1350 - 1100 |

| C-O | Stretching | 1300 - 1000 |

Note: These are characteristic ranges and can shift due to the specific electronic environment of the molecule.

Correlation of Vibrational Frequencies with Specific Functional Groups and Conformations

The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the carboxylic acid group, the α-hydroxyl group, and the substituted phenyl ring. The presence of strongly electronegative fluorine and trifluoromethyl groups on the aromatic ring induces significant electronic effects that modulate the vibrational frequencies of the entire molecule compared to unsubstituted mandelic acid. researchgate.net

The primary functional groups and their expected vibrational assignments are detailed below:

Hydroxyl (-OH) and Carboxyl (-COOH) Groups: The hydroxyl group of the alcohol and the carboxylic acid are involved in strong hydrogen bonding, which significantly influences their stretching frequencies. The α-hydroxyl O-H stretching vibration typically appears as a sharp band, while the carboxylic acid O-H stretch is characterized by a very broad band due to dimer formation, often spanning from 2500 to 3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretch of the carboxylic acid is a strong, prominent band, typically observed in the 1700-1760 cm⁻¹ region. researchgate.net

Trifluoromethyl (-CF₃) and Fluoro (-F) Groups: The trifluoromethyl group introduces strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching modes of the -CF₃ group are expected in the 1100-1400 cm⁻¹ range. researchgate.net The C-F stretch from the single fluorine atom on the aromatic ring is typically found in the 1100-1250 cm⁻¹ region.

Aromatic Ring: The phenyl group gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C in-ring stretching vibrations typically appearing in the 1400-1600 cm⁻¹ region.

The specific vibrational frequencies can be influenced by the molecule's conformation. Rotational isomers (conformers) can arise from the rotation around the Cα-C(phenyl) and Cα-COOH single bonds. While distinct conformers may be difficult to isolate at room temperature, computational studies on related molecules suggest that different conformations can lead to slight shifts in vibrational frequencies, particularly those of the hydroxyl and carbonyl groups, due to changes in intramolecular interactions. researchgate.net

Table 1: Predicted Correlation of Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | -COOH | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Alcohol) | α-OH | 3300 - 3500 | Sharp, Medium |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | α-CH | 2850 - 2960 | Medium to Weak |

| C=O Stretch | -COOH | 1700 - 1760 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium |

| Asymmetric CF₃ Stretch | -CF₃ | ~1350 | Strong |

| C-O Stretch | -COOH, α-OH | 1210 - 1320 | Strong |

| Symmetric CF₃ Stretch | -CF₃ | 1100 - 1200 | Strong |

| C-F Stretch | Ar-F | 1100 - 1250 | Strong |

Probing Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound is rich in sites for hydrogen bonding and other intermolecular interactions, which are critical in determining its solid-state structure and solution behavior. Spectroscopic analysis is a key tool for investigating these non-covalent forces.

Hydrogen Bonding: The primary hydrogen bond donors are the carboxylic acid and α-hydroxyl groups. The primary acceptors are the oxygen atoms of these groups and, to a lesser extent, the fluorine atoms.

Intermolecular O-H···O Bonding: In the solid state, carboxylic acids typically form strong centrosymmetric dimers through O-H···O hydrogen bonds. This interaction is evident in FTIR spectroscopy by the characteristic broad O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form. The α-hydroxyl group can also participate in intermolecular hydrogen bonding with neighboring molecules.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the α-hydroxyl group and the carboxyl group, or between the α-hydroxyl proton and the fluorine atom at the 3-position of the ring (O-H···F-C). While organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been established in other fluorinated molecules and can influence conformational preferences. nih.govrsc.org These intramolecular interactions would typically result in a red shift (shift to lower frequency) of the O-H stretching vibration. nih.gov

Other Intermolecular Interactions: Beyond classical hydrogen bonding, the fluorinated substituents can engage in other types of weak interactions that stabilize the crystal lattice.

Dipole-Dipole and Dispersion Forces: The highly polar C-F and C=O bonds introduce significant dipole moments, leading to dipole-dipole interactions. The trifluoromethyl group, in particular, can also participate in so-called "fluorous interactions" and contribute to molecular stacking through dispersive forces. rsc.org

Spectroscopic techniques like variable-temperature NMR and 2D NMR (like HOESY) can complement vibrational spectroscopy by providing direct evidence of through-space interactions, confirming the presence and nature of hydrogen bonds in solution. nih.govmdpi.com

Applications in Specialized Fields of Organic Chemistry

Chiral Resolving Agents and Chiral Solvating Agents